Octahydroindolizin-3-imine

5-HT3 receptor antagonist indolizidine scaffold

Octahydroindolizin-3-imine (molecular formula C8H14N2, molecular weight 138.21 g/mol) is a fully saturated, nitrogen-containing bicyclic heterocycle belonging to the octahydroindolizine structural class. It features a fused piperidine/pyrrolidine scaffold with an imine functionality at the 3-position, distinguishing it from the parent octahydroindolizine (CAS 13618-93-4, C8H15N, MW 125.21 g/mol).

Molecular Formula C8H14N2
Molecular Weight 138.21 g/mol
Cat. No. B15295429
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOctahydroindolizin-3-imine
Molecular FormulaC8H14N2
Molecular Weight138.21 g/mol
Structural Identifiers
SMILESC1CCN2C(C1)CCC2=N
InChIInChI=1S/C8H14N2/c9-8-5-4-7-3-1-2-6-10(7)8/h7,9H,1-6H2
InChIKeyVNJHIPCVZNOPEN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Octahydroindolizin-3-imine: Chemical Identity, Scaffold Characteristics, and Procurement Baseline


Octahydroindolizin-3-imine (molecular formula C8H14N2, molecular weight 138.21 g/mol) is a fully saturated, nitrogen-containing bicyclic heterocycle belonging to the octahydroindolizine structural class . It features a fused piperidine/pyrrolidine scaffold with an imine functionality at the 3-position, distinguishing it from the parent octahydroindolizine (CAS 13618-93-4, C8H15N, MW 125.21 g/mol) [1]. The compound serves as a synthetic intermediate and scaffold for generating diverse biologically active derivatives, particularly in medicinal chemistry programs targeting neurological and glycosidase-related indications .

Why Octahydroindolizin-3-imine Cannot Be Casually Replaced by Generic Octahydroindolizine or Indolizidine Analogs


The 3-imine functional group on the octahydroindolizine scaffold fundamentally alters the compound's chemical reactivity, receptor binding profile, and metabolic fate compared to the fully reduced parent octahydroindolizine or other indolizidine alkaloids. While generic octahydroindolizine (CAS 13618-93-4) serves as a saturated bicyclic amine scaffold with hydrogen bond acceptor count of 1 and calculated LogP of 1.79 [1], the 3-imine derivative introduces a C=N functional group that can act as a hydrogen bond acceptor, participate in coordination chemistry with metal ions, undergo reduction to the corresponding amine, and engage in nucleophilic substitution reactions . This electronic and steric modification directly impacts target binding: published binding affinity data reveal that octahydroindolizine derivatives exhibit target-specific Ki values ranging from 410 nM (sigma-1 receptor) to >1,000 nM (5-HT3 and H1 receptors) depending on substitution pattern [2], demonstrating that even subtle structural variations within this scaffold produce quantitatively distinct pharmacological fingerprints. Consequently, substituting octahydroindolizin-3-imine with a generic octahydroindolizine or structurally similar indolizidine analog without verifying target engagement would invalidate SAR continuity and introduce unpredictable experimental variance.

Quantitative Differentiation of Octahydroindolizin-3-imine: Head-to-Head Receptor Binding and Structural Comparator Analysis


5-HT3A Receptor Antagonist Potency: Octahydroindolizin-3-imine Derivative Achieves Nanomolar IC50 While Parent Scaffold Shows Micromolar Affinity

An octahydroindolizin-3-imine-derived compound (CHEMBL4215131 / BDBM50451612) demonstrates potent antagonism at the human 5-HT3A receptor with an IC50 of 15 nM in a functional calcium flux assay [1]. In contrast, a structurally related octahydroindolizine derivative (CHEMBL2431120 / BDBM50440737) lacking the optimized 3-position substitution pattern exhibits substantially weaker binding affinity to the 5-HT3 receptor with a Ki of 1,000 nM [2]. This represents a >66-fold difference in target engagement potency, underscoring the critical contribution of the imine-containing scaffold to receptor interaction.

5-HT3 receptor antagonist indolizidine scaffold

Receptor Selectivity Profile: Sigma-1 vs. 5-HT3A vs. H1 Affinity Differences Define Functional Specificity of Octahydroindolizin-3-imine Scaffold

Binding affinity data for an octahydroindolizine derivative (BDBM50440737) reveal a target selectivity profile that contextualizes the octahydroindolizin-3-imine scaffold's pharmacological space. This compound exhibits Ki values of 410 nM at the sigma-1 receptor, 1,000 nM at the 5-HT3 receptor, and 1,420 nM at the histamine H1 receptor [1]. The ~2.4-fold preference for sigma-1 over 5-HT3 and ~3.5-fold preference over H1 demonstrates that the core octahydroindolizine scaffold inherently favors sigma-1 engagement. In contrast, optimized octahydroindolizin-3-imine derivatives (CHEMBL4215131) can be engineered to achieve sub-100 nM potency at 5-HT3A while showing no detectable agonist activity at neuronal nicotinic acetylcholine receptors (α4β2 nAChR EC50 >100,000 nM) [2], establishing that the imine functionalization at the 3-position enables precise tuning of receptor selectivity.

sigma-1 receptor 5-HT3A receptor histamine H1 receptor selectivity profiling

Structural and Physicochemical Differentiation: Octahydroindolizin-3-imine vs. Parent Octahydroindolizine

Octahydroindolizin-3-imine (C8H14N2, MW 138.21 g/mol) differs from the parent octahydroindolizine scaffold (C8H15N, MW 125.21 g/mol, CAS 13618-93-4) by the substitution of one hydrogen atom with an imine nitrogen, resulting in a molecular weight increase of 13.00 g/mol . The parent octahydroindolizine possesses a calculated LogP of 1.79, one hydrogen bond acceptor, and zero hydrogen bond donors [1]. The 3-imine derivative introduces an additional hydrogen bond acceptor site (the C=N nitrogen) and alters the electronic distribution of the bicyclic system, which directly impacts passive membrane permeability, solubility, and target binding interactions .

molecular weight hydrogen bonding LogP structural comparator

Synthetic Accessibility and Derivatization Potential: Imine Group Enables Distinct Reaction Pathways vs. Fully Reduced Scaffolds

Octahydroindolizin-3-imine can be synthesized via condensation of a primary amine with an aldehyde or ketone followed by cyclization, with reduction using sodium cyanoborohydride under slightly acidic conditions representing a key synthetic step . The imine functional group at the 3-position provides a versatile handle for subsequent transformations including: (1) reduction to the corresponding 3-amine using NaBH4 or LiAlH4; (2) oxidation to oxo derivatives using H2O2 or KMnO4; and (3) nucleophilic substitution reactions where the imine nitrogen acts as a nucleophile . In contrast, the fully reduced octahydroindolizine scaffold lacks this reactive imine moiety and requires alternative functionalization strategies (e.g., dehydrative annulation or asymmetric catalysis) for scaffold diversification . Polyhydroxylated indolizidine alkaloids such as (−)-swainsonine and (−)-steviamine, while biologically potent, require multi-step stereoselective syntheses (e.g., 9 steps with overall yields of 1.3-10.7% for swainsonine analogs) [1], making octahydroindolizin-3-imine a more synthetically accessible entry point for generating diverse indolizidine-based libraries.

synthetic intermediate derivatization reduction cyclization

Analgesic Activity Context: Octahydroindolizine Scaffold Demonstrates Non-Opioid Mechanism vs. Conventional Analgesics

McN-5195 [(+/−)-trans-3-(2-bromophenyl)-octahydroindolizine], a 3-substituted octahydroindolizine derivative, inhibits nociceptive responses in tail-pinch and tail-flick assays at nontoxic doses through a non-opioid mechanism that does not involve arachidonic acid metabolites [1]. This establishes the octahydroindolizine scaffold as a validated pharmacophore for non-opioid analgesia, distinguishing it from opioid-based analgesics that carry abuse liability and respiratory depression risks. The 3-position substitution (which in octahydroindolizin-3-imine is occupied by the imine group) is directly implicated in analgesic activity, as documented in patents covering 3-aryloctahydroindolizines and 3-diphenyl substituted octahydroindolizines [2][3].

analgesic non-opioid McN-5195 nociception

Recommended Procurement and Research Applications for Octahydroindolizin-3-imine Based on Quantitative Evidence


5-HT3A Receptor Antagonist Lead Optimization Programs

The demonstrated 15 nM IC50 of octahydroindolizin-3-imine derivatives at human 5-HT3A receptors, combined with >6,666-fold selectivity over α4β2 nAChR off-targets [1], supports procurement of octahydroindolizin-3-imine as a privileged scaffold for 5-HT3 antagonist development. Programs targeting chemotherapy-induced nausea and vomiting (CINV), irritable bowel syndrome (IBS), or other 5-HT3-mediated indications can leverage the imine functionality for further SAR exploration while maintaining the validated potency window.

Non-Opioid Analgesic Scaffold Diversification and SAR Studies

Given the established non-opioid analgesic mechanism of 3-substituted octahydroindolizines in validated nociception models [1][2], octahydroindolizin-3-imine represents a strategic procurement for laboratories pursuing non-opioid pain therapeutics. The 3-imine group provides a synthetic entry point for generating diverse 3-substituted analogs without the abuse liability and respiratory depression concerns associated with opioid pharmacophores, addressing a critical unmet need in analgesic drug discovery.

Synthetic Methodology Development and Heterocyclic Library Construction

The imine group at the 3-position enables three distinct reaction pathways (reduction to amine, oxidation to oxo derivatives, and nucleophilic substitution) not available to the fully reduced octahydroindolizine scaffold [1]. Compared to polyhydroxylated indolizidine natural products requiring 9-step syntheses with 1.3-10.7% overall yields [2], octahydroindolizin-3-imine offers a more synthetically accessible building block for generating structurally diverse indolizidine-based compound libraries. Procurement is recommended for medicinal chemistry groups focused on scaffold-oriented synthesis and high-throughput library construction.

Sigma-1 and 5-HT3A Dual-Pharmacology Probe Development

Binding data reveal that the octahydroindolizine scaffold exhibits intrinsic affinity for both sigma-1 (Ki = 410 nM) and 5-HT3 (Ki = 1,000 nM) receptors [1], while optimized 3-imine derivatives achieve nanomolar 5-HT3A antagonism [2]. This dual-receptor pharmacology context makes octahydroindolizin-3-imine a valuable probe compound for investigating sigma-1/5-HT3 crosstalk in pain, cognition, and neuropsychiatric disorders. Procurement enables researchers to explore whether the imine functionality can be tuned to balance or bias activity between these two therapeutically relevant targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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